molecular formula C25H21FN2O6S B2485062 2-[3-(4-fluorophenyl)sulfonyl-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide CAS No. 866728-99-6

2-[3-(4-fluorophenyl)sulfonyl-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide

Cat. No. B2485062
CAS RN: 866728-99-6
M. Wt: 496.51
InChI Key: XGIVRNKNUHSBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that can include Pummerer-type cyclization or the Sonogashira cross-coupling as key steps. For instance, the synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines utilizes intramolecular cyclization of N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides, indicating a potential pathway for synthesizing complex quinolines like 2-[3-(4-fluorophenyl)sulfonyl-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide (Toda et al., 2000).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using a variety of analytical techniques, including IR, NMR (1H and 13C), and mass spectrometry. These methods are crucial for confirming the structure of synthesized compounds, such as N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, providing insights into the structural analysis of the target compound (Durgadas et al., 2013).

Chemical Reactions and Properties

The compound , due to its functional groups, may undergo various chemical reactions, including sulfonation and amidation. These reactions are fundamental for the modification of the molecule's chemical properties and for enhancing its biological activity. Research on similar sulfonamide compounds has shown that modifications to the sulfonamide group can significantly affect the compound's potency and selectivity, indicating the importance of understanding the chemical reactions and properties of such compounds (Grunewald et al., 2005).

Physical Properties Analysis

The physical properties of chemical compounds, including solubility, melting point, and crystal structure, are essential for determining their suitability for various applications. While specific data on the physical properties of 2-[3-(4-fluorophenyl)sulfonyl-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide may not be available, studies on related compounds can provide valuable insights. For example, the crystalline structure and solubility of similar quinoline derivatives have been characterized to understand their interaction with biological targets and their potential pharmacokinetic profiles (Yuan et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are critical for the compound's biological effects. The sulfonamide and acetamide groups present in the compound suggest potential biological activities, as these functionalities are known to interact with enzymes and receptors. Studies on compounds with similar structures have explored their potential as inhibitors for various biological targets, indicating the relevance of chemical properties analysis in understanding the compound's mechanism of action (Grunewald et al., 2006).

Scientific Research Applications

Metabolic Pathways and Disposition

One area of research has investigated the disposition, metabolism, and elimination of compounds structurally related to the specified chemical, highlighting the complexity of their metabolic pathways. For instance, studies on compounds like almorexant have shown extensive metabolism and the identification of multiple metabolites, emphasizing the importance of understanding these pathways for drug development and therapeutic applications (Dingemanse et al., 2013). These findings are crucial for predicting drug interactions, side effects, and efficacy.

Cellular Proliferation in Tumors

Research has also focused on assessing cellular proliferation in tumors using specific markers. A study evaluated the safety, dosimetry, and feasibility of imaging tumor proliferation using a novel cellular proliferative marker in patients with newly diagnosed malignant neoplasms (Dehdashti et al., 2013). This area of research is vital for advancing cancer diagnosis and treatment by enabling more precise targeting of cancer cells and monitoring treatment response.

Pharmacokinetics in Human Studies

Another significant area of investigation is the pharmacokinetics of compounds in humans, including their absorption, distribution, metabolism, and excretion (ADME). For example, the pharmacokinetics and disposition of compounds like SB-649868, an orexin receptor antagonist, have been thoroughly studied, providing insights into their elimination routes and metabolic profiles (Renzulli et al., 2011). Understanding the pharmacokinetics of these compounds is essential for optimizing dosing regimens and improving therapeutic outcomes.

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The future research directions for this compound could be vast, depending on its observed biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. It could also serve as a starting point for the synthesis of a variety of analogs .

properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonyl-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O6S/c1-33-21-12-19-20(13-22(21)34-2)28(15-24(29)27-17-6-4-3-5-7-17)14-23(25(19)30)35(31,32)18-10-8-16(26)9-11-18/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIVRNKNUHSBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-fluorophenyl)sulfonyl-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.